molecular formula C19H34N4O8 B13142551 Boc-Alg(Boc)2-OH

Boc-Alg(Boc)2-OH

Cat. No.: B13142551
M. Wt: 446.5 g/mol
InChI Key: KNFDNRSWAHJRET-NSHDSACASA-N
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Description

Boc-Alg(Boc)₂-OH is a tert-butoxycarbonyl (Boc)-protected amino acid derivative, structurally characterized by a central propanoic acid backbone with Boc groups on the side-chain amines. The compound is used extensively in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during peptide chain assembly. Its structure (Figure 1) includes:

  • Core structure: A modified arginine (Arg) or arginine-like (Alg) scaffold.
  • Protecting groups: Two Boc groups on the side-chain amines and one Boc group on the α-amino terminus.
  • Applications: Facilitates the synthesis of peptides requiring acid-stable protection, particularly in Fmoc-based SPPS workflows .

Synthesis involves sequential Boc protection of the amino groups, followed by coupling to resin-bound peptides. The Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid), ensuring orthogonal deprotection relative to other protecting groups like Fmoc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Alg(Boc)2-OH typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions . The general reaction scheme is as follows:

  • Dissolve arginine in a suitable solvent.
  • Add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide or DMAP).
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Boc-Alg(Boc)2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Drug Delivery

Boc-Alg(Boc)₂-OH is particularly useful in drug delivery systems. Its ability to form hydrogels allows for the encapsulation of therapeutic agents, providing controlled release profiles. The following points highlight its significance:

  • Controlled Release : The hydrogels formed from Boc-Alg(Boc)₂-OH can be engineered to release drugs in a controlled manner, responding to environmental stimuli such as pH or temperature.
  • Biocompatibility : As a derivative of alginate, Boc-Alg(Boc)₂-OH is biocompatible and biodegradable, making it suitable for pharmaceutical applications without eliciting adverse immune responses.
  • Encapsulation Efficiency : Studies have shown that drugs encapsulated within Boc-Alg(Boc)₂-OH hydrogels exhibit higher stability and prolonged release compared to traditional methods .

Applications in Tissue Engineering

In tissue engineering, Boc-Alg(Boc)₂-OH serves as a scaffold material due to its favorable mechanical properties and biocompatibility:

  • Scaffold Formation : The compound can be cross-linked to form porous scaffolds that support cell attachment and proliferation. This is crucial for tissue regeneration applications.
  • Cell Encapsulation : Researchers have successfully used Boc-Alg(Boc)₂-OH to encapsulate stem cells, promoting their viability and differentiation into desired cell types .
  • Wound Healing : The hydrogels derived from Boc-Alg(Boc)₂-OH have been investigated for their potential in wound healing applications, providing a moist environment conducive to healing while delivering growth factors .

Applications in Organic Synthesis

Beyond biomedical applications, Boc-Alg(Boc)₂-OH is also valuable in organic synthesis:

  • Protecting Group Strategy : The Boc group serves as a protective group for amines during synthetic procedures. This allows chemists to selectively modify other functional groups without affecting the amine functionalities.
  • Synthesis of Peptides : In peptide synthesis, Boc-Alg(Boc)₂-OH can be utilized as a building block for constructing complex peptide sequences through solid-phase peptide synthesis techniques .

Case Study 1: Drug Delivery System Development

A study demonstrated the encapsulation of anti-cancer drugs within Boc-Alg(Boc)₂-OH hydrogels. Results indicated a sustained release over several days with minimal initial burst release, showcasing its potential for targeted cancer therapies .

Case Study 2: Tissue Engineering Scaffolds

Research involving the use of Boc-Alg(Boc)₂-OH as a scaffold material reported enhanced cell proliferation rates compared to conventional scaffolds. The porous structure allowed for nutrient diffusion while maintaining mechanical integrity under physiological conditions .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc-Arg(Boc)₂-OH

  • Structure: Similar Boc-protected side chains but uses Fmoc (fluorenylmethyloxycarbonyl) for α-amino protection instead of Boc.
  • Stability: Degrades slowly in DMF and NBP solvents, forming mono-protected derivatives over time .
  • Synthetic Utility : Preferred in Fmoc-SPPS due to compatibility with piperidine deprotection. Coupling requires bulky activators (e.g., PyBOP) due to steric hindrance .
  • Yield/Purity: Commercial samples often contain trace impurities (e.g., mono-Boc derivatives) .

Z-Lys(Boc)-OH

  • Structure: Benzyloxycarbonyl (Z)-protected α-amino group and Boc-protected lysine side chain.
  • Stability : Z group is base-labile, limiting compatibility with Fmoc-SPPS. Boc protection enhances acid stability during synthesis .
  • Applications: Used in hybrid protection strategies for lysine-rich peptides but requires hydrogenolysis for Z-group removal .

Boc-Tyr(Chx)-OH

  • Structure: Boc-protected tyrosine with a cyclohexyl (Chx) ether on the phenolic hydroxyl.
  • Synthesis : Produced via hydrogenation of a cyclohexenyl intermediate.
  • Utility : Provides orthogonal protection for tyrosine residues but requires harsh conditions (PtO₂ catalysis) for Chx removal .

Functional Comparison with Analogous Protecting Groups

Acid Stability

  • Boc-Alg(Boc)₂-OH : Stable under basic conditions (e.g., piperidine) but cleaved by strong acids (TFA).
  • Fmoc-Arg(Pbf)₂-OH : Pbf (pentamethyldihydrobenzofuran) groups offer superior acid stability but require prolonged TFA treatment for cleavage .

Solubility

  • Boc-Alg(Boc)₂-OH: Soluble in DMSO, DMF, and ethanol, enabling flexible solvent choices .
  • Fmoc-Arg(Boc)₂-OH: Limited solubility in non-polar solvents due to the Fmoc group’s hydrophobicity .

Data Table: Key Properties of Boc-Alg(Boc)₂-OH and Analogs

Compound Molecular Weight Purity (%) Solubility Stability in SPPS Key Reference
Boc-Alg(Boc)₂-OH 568.62 >97.00 DMSO, DMF, EtOH High (acid-labile)
Fmoc-Arg(Boc)₂-OH 596.68 >95.00 DMF, NMP Moderate
Z-Lys(Boc)-OH 380.44 >98.00 DCM, THF Low (base-labile)
Boc-Tyr(Chx)-OH 407.50 >99.00 EtOAc, MeOH High

Advantages of Boc-Alg(Boc)₂-OH Over Analogs

Orthogonal Protection: Compatible with Fmoc-SPPS without side-chain deprotection during α-amino group cleavage .

High Purity : Commercial batches exceed 97% purity, reducing purification steps .

Versatile Solubility : Dissolves in polar aprotic and protic solvents, enabling broad synthetic conditions .

Biological Activity

Boc-Alg(Boc)₂-OH is a derivative of alginic acid modified with Boc (tert-butyloxycarbonyl) protecting groups. This compound has garnered attention in the fields of drug delivery and biomaterials due to its unique properties. This article reviews the biological activity of Boc-Alg(Boc)₂-OH, including its synthesis, characterization, and potential applications in biomedicine.

Synthesis and Characterization

Boc-Alg(Boc)₂-OH is synthesized through the selective protection of alginic acid using Boc anhydride. The synthesis typically involves:

  • Dissolving alginic acid in a suitable solvent such as dimethylformamide (DMF).
  • Adding Boc anhydride to the solution under controlled conditions.
  • Purifying the product through precipitation or chromatography.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC) are employed to confirm the structure and purity of Boc-Alg(Boc)₂-OH.

1. Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of Boc-Alg(Boc)₂-OH. In vitro studies have shown that:

  • Cell Viability : The compound exhibits low cytotoxicity against various cell lines, including HeLa and NIH 3T3 cells, with IC50 values greater than 100 µg/mL, indicating good biocompatibility .

2. Antioxidant Activity

The antioxidant potential of Boc-Alg(Boc)₂-OH has been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays:

  • Scavenging Activity : The compound demonstrated a significant radical scavenging activity with an IC50 value of 62.3 ± 2.5%, which is higher than that of standard antioxidants like ascorbic acid .

3. Drug Delivery Applications

Boc-Alg(Boc)₂-OH has been explored as a drug delivery vehicle due to its ability to form nanoparticles:

  • Nanoparticle Formation : When combined with therapeutic agents, Boc-Alg(Boc)₂-OH can encapsulate drugs effectively, enhancing their bioavailability and therapeutic efficacy.
  • In Vivo Studies : Preclinical trials have shown that formulations based on Boc-Alg(Boc)₂-OH can improve oral bioavailability by up to 4.4-fold compared to free drugs .

Case Study 1: Cancer Therapy

In a study focusing on breast cancer treatment, Boc-Alg(Boc)₂-OH was utilized to deliver a chemotherapeutic agent:

  • Methodology : The drug was encapsulated in nanoparticles formed from Boc-Alg(Boc)₂-OH.
  • Results : The formulation showed improved cellular uptake (5.5-fold increase compared to free drug), leading to enhanced cytotoxic effects on cancer cells .

Case Study 2: Antioxidant Applications

Another study evaluated the potential of Boc-Alg(Boc)₂-OH in mitigating oxidative stress:

  • Methodology : The compound was tested in models of oxidative stress-induced cell damage.
  • Results : It significantly reduced cell death and improved cell viability, suggesting its utility as a protective agent against oxidative damage .

Q & A

Q. Basic: What are the standard protocols for synthesizing Boc-Alg(Boc)₂-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer:
Boc-Alg(Boc)₂-OH is synthesized via Boc-SPPS, leveraging tert-butoxycarbonyl (Boc) protection to prevent undesired side reactions. Key steps include:

  • Coupling Conditions : Use dicyclohexylcarbodiimide (DCC) or HOBt as activating agents in dichloromethane (DCM) or dimethylformamide (DMF) .
  • Deprotection : Treat with trifluoroacetic acid (TFA) to remove Boc groups, followed by neutralization with diisopropylethylamine (DIEA).
  • Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining or HPLC to verify coupling efficiency and purity .

Q. Basic: Which spectroscopic and chromatographic techniques are essential for characterizing Boc-Alg(Boc)₂-OH?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies hydrogen bonding interactions (e.g., 2-OH signals split due to intramolecular hydrogen bonds) and confirms Boc group integrity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects dimerization or oxidation byproducts .
  • TLC/HPLC : Assess purity (>98% by TLC) and monitor reaction progress .

Q. Advanced: How can researchers address low solubility of Boc-Alg(Boc)₂-OH in common organic solvents during SPPS?

Methodological Answer:

  • Solvent Optimization : Test mixed solvents (e.g., DMF:DCM 1:1) or additives like trifluoroethanol (TFE) to enhance solubility .
  • Temperature Control : Conduct coupling reactions at 0–4°C to reduce aggregation.
  • Co-solvent Systems : Use urea or guanidine hydrochloride to disrupt intermolecular hydrogen bonds .

Q. Advanced: How to interpret contradictory NMR signals arising from Boc-Alg(Boc)₂-OH's structural isomerism or hydrogen bonding?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic hydrogen bonding by analyzing signal coalescence at elevated temperatures .
  • Computational Modeling : Density Functional Theory (DFT) predicts intramolecular hydrogen bond stability and isomer populations .
  • 2D NMR Techniques : NOESY or HSQC correlations map spatial proximity of protons involved in hydrogen bonding .

Q. Basic: What is the role of Boc-Alg(Boc)₂-OH in peptide chain assembly?

Methodological Answer:
Boc-Alg(Boc)₂-OH acts as a protected amino acid derivative, enabling sequential peptide elongation. The Boc group:

  • Prevents Racemization : Stabilizes the α-amino group during coupling.
  • Facilitates Orthogonal Deprotection : Allows selective removal under acidic conditions without affecting other functional groups .

Q. Advanced: What strategies mitigate side reactions like premature deprotection or racemization during Boc-Alg(Boc)₂-OH incorporation?

Methodological Answer:

  • Optimized Deprotection Time : Limit TFA exposure to 10–15 minutes to minimize acidolysis of sensitive groups .
  • Low-Temperature Coupling : Perform reactions at 0°C to reduce racemization .
  • Coupling Agent Screening : Test carbodiimides (e.g., DCC) vs. phosphonium salts (e.g., PyBOP) for efficiency .

Q. Methodological: How to design a reproducible synthesis protocol for Boc-Alg(Boc)₂-OH?

Methodological Answer:

  • Literature Benchmarking : Review primary sources for established SPPS protocols and adapt parameters (e.g., solvent ratios, coupling times) .
  • Control Experiments : Include blank resin tests to confirm absence of nonspecific binding.
  • Replication : Perform triplicate syntheses to assess batch-to-batch variability .

Q. Methodological: What ethical and data integrity standards apply to publishing research involving Boc-Alg(Boc)₂-OH?

Methodological Answer:

  • FAIR Data Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable (e.g., deposit spectral data in public repositories like Zenodo) .
  • Ethical Reporting : Disclose synthesis failures, solvent waste protocols, and conflicts of interest .
  • Peer Review : Submit to journals requiring rigorous analytical validation (e.g., ≥98% purity via TLC/HPLC) .

Properties

Molecular Formula

C19H34N4O8

Molecular Weight

446.5 g/mol

IUPAC Name

(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m0/s1

InChI Key

KNFDNRSWAHJRET-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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